3-(Bromomethyl)-2,5-dichloropyridine
Overview
Description
3-(Bromomethyl)-2,5-dichloropyridine is a useful research compound. Its molecular formula is C6H4BrCl2N and its molecular weight is 240.91 g/mol. The purity is usually 95%.
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Scientific Research Applications
Functionalization Strategies
3-(Bromomethyl)-2,5-dichloropyridine and related dichloropyridines are utilized in various functionalization strategies. Marzi, Bigi, and Schlosser (2001) explored the selective functionalization of dichloropyridines, demonstrating the diverse reactivity of these compounds depending on the choice of reagents and conditions. They showed that different dichloropyridines, including 2,5-dichloropyridine, can undergo site-selective attacks, leading to various functionalized products (Marzi, Bigi, & Schlosser, 2001).
Synthesis of Intermediates
Jianyu Guo, Yan Lu, and J. Wang (2015) reported an efficient synthesis method for 3-(bromomethyl)-5-methylpyridine hydrobromide, a key intermediate in the synthesis of rupatadine, showcasing the importance of these compounds in the synthesis of biologically active molecules (Guo, Lu, & Wang, 2015).
Hyperbranched Polyelectrolytes
Sophie Monmoton and colleagues (2008) synthesized new hyperbranched polyelectrolytes using 3,5-bis(bromomethyl)pyridine hydrobromide. This research highlights the potential of bromomethylpyridines in the development of novel polymeric materials with specific structural and electronic properties (Monmoton et al., 2008).
Catalytic Functionalization
The palladium-catalyzed amination of polyhalopyridines, including dichloropyridines, as studied by Jianguo Ji, Tao Li, and W. Bunnelle (2003), demonstrates another application of these compounds in organic synthesis, particularly in the selective functionalization of complex heterocyclic systems (Ji, Li, & Bunnelle, 2003).
Synthesis of Natural Alkaloids
Baeza et al. (2010) explored the selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic system for the total synthesis of variolin B and deoxyvariolin B, indicating the role of bromomethylpyridines in the synthesis of complex natural products (Baeza et al., 2010).
Mechanism of Action
Target of Action
It’s worth noting that bromomethyl compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the process .
Mode of Action
In the context of sm cross-coupling reactions, the bromomethyl group would likely participate in oxidative addition with a palladium catalyst, forming a new pd–c bond . This is followed by transmetalation, where an organoboron group is transferred from boron to palladium .
Result of Action
The result of its action in the context of sm cross-coupling would be the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of 3-(Bromomethyl)-2,5-dichloropyridine can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, where bromomethyl compounds are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
3-(bromomethyl)-2,5-dichloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRGOUSOCZYFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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